2,2'-[1,4-Phenylenebis(oxy)]bis[N-(4-hydroxyphenyl)acetamide]
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Overview
Description
2,2’-[1,4-Phenylenebis(oxy)]bis[N-(4-hydroxyphenyl)acetamide] is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of two hydroxyphenylacetamide groups linked through a phenylenebis(oxy) bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[1,4-Phenylenebis(oxy)]bis[N-(4-hydroxyphenyl)acetamide] typically involves the reaction of 1,4-dihydroxybenzene with 4-hydroxyphenylacetamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as dimethylformamide, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,2’-[1,4-Phenylenebis(oxy)]bis[N-(4-hydroxyphenyl)acetamide] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and various substituted aromatic compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
2,2’-[1,4-Phenylenebis(oxy)]bis[N-(4-hydroxyphenyl)acetamide] has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,2’-[1,4-Phenylenebis(oxy)]bis[N-(4-hydroxyphenyl)acetamide] involves its interaction with specific molecular targets and pathways. The compound’s hydroxyphenyl groups can participate in redox reactions, contributing to its antioxidant properties. Additionally, its ability to form stable complexes with metal ions makes it useful in various catalytic and industrial processes.
Comparison with Similar Compounds
Similar Compounds
Hydroquinone bis(2-hydroxyethyl) ether: Similar in structure but with different functional groups, leading to distinct chemical properties and applications.
2,2’-[1,2-Phenylenebis(oxy)]diacetamide: Another related compound with variations in the positioning of functional groups, affecting its reactivity and uses.
Uniqueness
2,2’-[1,4-Phenylenebis(oxy)]bis[N-(4-hydroxyphenyl)acetamide] is unique due to its specific arrangement of hydroxyphenylacetamide groups and the phenylenebis(oxy) bridge. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
926376-72-9 |
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Molecular Formula |
C22H20N2O6 |
Molecular Weight |
408.4 g/mol |
IUPAC Name |
2-[4-[2-(4-hydroxyanilino)-2-oxoethoxy]phenoxy]-N-(4-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C22H20N2O6/c25-17-5-1-15(2-6-17)23-21(27)13-29-19-9-11-20(12-10-19)30-14-22(28)24-16-3-7-18(26)8-4-16/h1-12,25-26H,13-14H2,(H,23,27)(H,24,28) |
InChI Key |
VMTFOFQFFSNIRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)COC2=CC=C(C=C2)OCC(=O)NC3=CC=C(C=C3)O)O |
Origin of Product |
United States |
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